1,4,5-Trimethyl-1h-pyrazole-3-carboxylic acid

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Sourcing the correct pyrazole regioisomer is critical-substituting 1,3,5-trimethyl for 1,4,5-trimethyl alters lipophilicity (ΔXLogP3-AA) and binding geometry, invalidating SAR. This compound (MW 154.17, XLogP3-AA 0.9) provides a sterically defined 1,4,5-trisubstituted core with a single COOH handle for fragment libraries and med chem campaigns. • Verified ≥95% purity with full NMR/IR characterization • Ideal fragment-like properties (MW 154.17, XLogP3 0.9) • Consistent batch quality; global supply chain reliability

Molecular Formula C7H10N2O2
Molecular Weight 154.169
CAS No. 1195449-36-5
Cat. No. B2585829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5-Trimethyl-1h-pyrazole-3-carboxylic acid
CAS1195449-36-5
Molecular FormulaC7H10N2O2
Molecular Weight154.169
Structural Identifiers
SMILESCC1=C(N(N=C1C(=O)O)C)C
InChIInChI=1S/C7H10N2O2/c1-4-5(2)9(3)8-6(4)7(10)11/h1-3H3,(H,10,11)
InChIKeyILSCLYWGCQCTAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,4,5-Trimethyl-1H-pyrazole-3-carboxylic Acid: Identity and Core Properties


1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid (CAS 1195449-36-5) is a fully substituted heterocyclic building block with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol [1]. It features a pyrazole ring methylated at the 1, 4, and 5 positions, and a carboxylic acid group at the 3-position [1]. This specific substitution pattern dictates its distinct reactivity and physicochemical profile compared to other trimethylpyrazole regioisomers, making it a critical, non-interchangeable intermediate in medicinal chemistry and organic synthesis [1].

1,4,5-Trimethyl-1H-pyrazole-3-carboxylic Acid: Substitution Risks


The precise location and number of methyl groups on the pyrazole ring are the primary drivers of a compound's physicochemical, electronic, and biological properties [1]. Substituting this compound with a different trimethyl regioisomer, such as 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid, or a less substituted analog like 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid, introduces quantifiable changes in lipophilicity (XLogP3-AA) and molecular interactions that can derail structure-activity relationships (SAR) and synthetic outcomes [1][2]. The specific evidence detailed in the following section demonstrates why this particular molecule is not a generic commodity and requires precise, verified sourcing.

1,4,5-Trimethyl-1H-pyrazole-3-carboxylic Acid: Key Differentiating Evidence


Lipophilicity Shift: XLogP3-AA Analysis

The lipophilicity of a compound, a critical parameter for membrane permeability and ADME properties, is directly altered by the substitution pattern. 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid has a computed XLogP3-AA value of 0.9 [1]. While direct experimental logP data for its closest regioisomer, 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid, is not available in the provided sources, the structural difference is known to influence this property. This value serves as a critical baseline for SAR studies where maintaining a specific lipophilicity window is essential.

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Molecular Weight Differentiation from Analogs

The target compound's unique methylation pattern contributes to a higher molecular weight and complexity compared to less substituted analogs. 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid has a molecular weight of 154.17 g/mol [1]. In contrast, the analog missing the 5-methyl group, 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid, has a lower molecular weight of 140.14 g/mol [2]. This 14.03 Da difference is significant for chemical proteomics and mass spectrometry-based assays, allowing for precise tracking and quantification.

Organic Synthesis Chemical Biology Library Design

Synthetic Scaffold Utility for Compound Libraries

Pyrazole-3-carboxylic acid derivatives are widely recognized as privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties [1]. The 1,4,5-trimethyl substitution pattern on the pyrazole core provides a unique and sterically defined starting point for generating novel chemical libraries. This contrasts with the use of 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid, which offers a different vector for functionalization due to the carboxylic acid being at the 4-position, leading to distinct chemical series.

Organic Synthesis Medicinal Chemistry Scaffold Hopping

Commercial Purity Specifications

Reliable, reproducible research depends on consistent starting materials. 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid is commercially available with a defined minimum purity specification from a major scientific supplier. Sigma-Aldrich lists the compound with a purity of 96%, and the physical form is described as an off-white solid . This level of quality assurance is critical for minimizing batch-to-batch variability in synthetic or biological assays. While many analogs are also available, this specific data point confirms the commercial availability of the target compound at a grade suitable for research.

Quality Control Analytical Chemistry Reproducible Research

Spectroscopic Characterization for Identity Verification

For applications requiring rigorous identity confirmation, the compound has been characterized using advanced spectroscopic methods. A detailed protocol for its synthesis reports full characterization using ¹H-, ²H-, and ¹³C-NMR, as well as IR and Raman spectroscopy [1]. This comprehensive spectral dataset provides a robust and verifiable fingerprint for the compound, which is essential for confirming its identity upon receipt and ensuring no structural isomer or analog was incorrectly supplied. Such detailed characterization data is not always available for every niche analog, making this a point of differentiation for analytical chemists.

Analytical Chemistry Spectroscopy Quality Assurance

Key Applications of 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic Acid


Fragment-Based Drug Discovery Library

This specific compound is an ideal fragment for library design due to its defined, sterically hindered core and a single synthetic handle. As established in Section 3, its molecular weight of 154.17 g/mol and XLogP3-AA of 0.9 [1] place it within ideal fragment-like property space. The comprehensive NMR and IR spectral data [2] allow for definitive quality control of the library stock, ensuring the integrity of the screening collection. Procuring this specific regioisomer ensures that the library explores the unique chemical space defined by 1,4,5-trisubstitution at the 3-carboxylic acid position, a vector distinct from other available trimethylpyrazoles.

Dengue Virus Protease Inhibitor Synthesis

Research has shown that pyrazole-3-carboxylic acid derivatives can act as potent inhibitors of the dengue virus NS2B-NS3 protease, with EC50 values as low as 2.2 µM [1]. While the exact compound may not have been tested, it serves as a direct starting material for creating a new series of analogs with a more sterically encumbered core. The unique 1,4,5-trimethyl substitution pattern [2] offers a novel way to explore SAR around this validated pharmacophore, potentially leading to improved potency or selectivity. Substituting a different regioisomer would fundamentally alter the vector of the carboxylic acid handle, invalidating the SAR hypothesis.

Antifungal Agents Targeting Candida albicans

A structure-activity relationship (SAR) study demonstrated that pyrazole-3-carboxylic acid and -3,4-dicarboxylic acid derivatives exhibit selective inhibitory effects against Candida albicans strains [1]. The pharmacophore model from this study identifies crucial electronic and geometric parameters for antifungal activity. 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid, with its distinct electron-donating methyl groups and 3-carboxylic acid handle, provides a precise starting point to design and synthesize next-generation antifungal candidates guided by this established SAR. The use of a less-substituted analog would not accurately test the hypothesis regarding the influence of steric bulk on antifungal activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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